molecular formula C2H6Cl2N2O B1584246 2-Chloroacetohydrazide hydrochloride CAS No. 868-83-7

2-Chloroacetohydrazide hydrochloride

Cat. No.: B1584246
CAS No.: 868-83-7
M. Wt: 144.99 g/mol
InChI Key: VPWJXMVMOBKTQD-UHFFFAOYSA-N
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Description

2-Chloroacetohydrazide hydrochloride is a chemical compound with the molecular formula C2H6Cl2N2O. It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a chlorine atom, and the carboxyl group is converted into a hydrazide. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Chloroacetohydrazide hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and other biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is considered harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroacetohydrazide hydrochloride can be synthesized through the reaction of chloroacetyl chloride with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

ClCH2COCl+NH2NH2H2OClCH2CONHNH2HCl+H2O\text{ClCH}_2\text{COCl} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{CONHNH}_2 \cdot \text{HCl} + \text{H}_2\text{O} ClCH2​COCl+NH2​NH2​⋅H2​O→ClCH2​CONHNH2​⋅HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetohydrazide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.

    Condensation Reactions: Typically carried out in the presence of an acid catalyst.

    Oxidation and Reduction Reactions: Various oxidizing or reducing agents can be used, depending on the desired product.

Major Products Formed

    Hydrazones: Formed through condensation reactions with aldehydes or ketones.

    Substituted Derivatives: Formed through substitution reactions with different nucleophiles.

Mechanism of Action

The mechanism of action of 2-Chloroacetohydrazide hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetylhydrazine: Similar in structure but lacks the hydrochloride component.

    Acetohydrazide: Lacks the chlorine atom, resulting in different reactivity and applications.

    Hydrazine Derivatives: Various hydrazine derivatives with different substituents exhibit similar reactivity.

Uniqueness

2-Chloroacetohydrazide hydrochloride is unique due to the presence of both the chlorine atom and the hydrazide group, which confer specific reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

2-chloroacetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJXMVMOBKTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061224
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-83-7
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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